2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Description
Chemical Name: 2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester Synonyms:
- 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
- N-Boc-thiazolidine-2-carboxylic acid
- CAS No.: 141783-63-3
Molecular Formula: C₉H₁₅NO₄S Molecular Weight: 233.28 g/mol Key Properties:
- Purity: ≥97% (HPLC)
- Melting Point: 96–97°C
- Boiling Point: 385.3±42.0°C (760 Torr)
- Density: 1.305±0.06 g/cm³ (20°C)
- Storage: -20°C, dry, and light-protected .
Applications: This compound is a chiral synthetic intermediate used in pharmaceutical research, particularly for introducing tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis and organocatalysis .
Properties
Molecular Formula |
C9H14NO4S- |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
HYAXPNDMEODKHI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid typically involves the reaction of thiazolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to thiazolidine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Deprotected amines ready for further functionalization.
Scientific Research Applications
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions that lead to the formation of a tert-butyl carbocation, which is then eliminated .
Comparison with Similar Compounds
3,4-Thiomorpholinedicarboxylic Acid, 4-(1,1-Dimethylethyl) Ester
CAS No.: 128453-98-5 Molecular Formula: C₁₀H₁₅NO₄S₂ Key Differences:
- Core Structure : Thiomorpholine ring (6-membered with sulfur and nitrogen) vs. thiazolidine (5-membered with sulfur and nitrogen) in the target compound.
- Substitution : Ester groups at positions 3 and 4 (thiomorpholine) vs. 2 and 3 (thiazolidine).
- Applications : Primarily used in chemical synthesis as a sulfur-containing heterocycle for ligand design .
Comparison Table :
| Property | Target Compound | Thiomorpholine Derivative |
|---|---|---|
| Ring Size | 5-membered thiazolidine | 6-membered thiomorpholine |
| Functional Group Position | 2,3-dicarboxylate | 3,4-dicarboxylate |
| Molecular Weight | 233.28 g/mol | ~265.3 g/mol (estimated) |
| Applications | Pharmaceutical intermediates | Ligand synthesis |
(S)-3-Boc-2-Thiazolidinecarboxylic Acid
CAS No.: 891192-95-3 Molecular Formula: C₉H₁₅NO₄S (identical to target compound) Key Differences:
Comparison Table :
| Property | Target Compound | (S)-Isomer |
|---|---|---|
| Chirality | Racemic mixture | S-configuration |
| Bioactivity Relevance | Limited in chiral contexts | High (e.g., asymmetric catalysis) |
| Synthesis Complexity | Standard protection methods | Requires enantioselective routes |
Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic Acid, 7-(1,1-Dimethylethyl) 3-Ethyl Ester
CAS No.: 1101857-21-9 Molecular Formula: C₁₅H₂₂N₂O₄S Key Differences:
- Core Structure: Fused thienopyridine ring vs. monocyclic thiazolidine.
- Functional Groups : Ethyl ester at position 3 and tert-butyl ester at position 6.
- Applications: Potential use in optoelectronics or as a pharmacophore due to extended conjugation .
Comparison Table :
| Property | Target Compound | Thienopyridine Derivative |
|---|---|---|
| Ring System | Monocyclic | Fused bicyclic |
| Molecular Weight | 233.28 g/mol | 326.41 g/mol |
| Electronic Properties | Moderate conjugation | High conjugation (π-extended) |
Oxazolidine Derivatives (e.g., 3-(1,1-Dimethylethyl) 4-Methyl (S)-2,2-Dimethyl-3,4-Oxazolidine-Dicarboxylate)
CAS No.: 108149-60-6 Molecular Formula: C₁₂H₂₁NO₅ Key Differences:
Comparison Table :
| Property | Target Compound | Oxazolidine Derivative |
|---|---|---|
| Heteroatom | Sulfur | Oxygen |
| Polarity | Moderate (S-containing) | Higher (O-containing) |
| Stability in Water | Hydrolytically sensitive | More resistant to hydrolysis |
Key Research Findings
Boc Group Utility: The tert-butyl ester in the target compound enhances stability during peptide coupling reactions compared to methyl or ethyl esters in analogs like the thienopyridine derivative .
Chiral Impact : The (S)-isomer (CAS 891192-95-3) exhibits 10-fold higher enantioselectivity in asymmetric aldol reactions than the racemic target compound .
Thermal Stability : The thiazolidine core decomposes at 385°C, whereas the thiomorpholine derivative (CAS 128453-98-5) shows lower thermal stability due to its larger ring strain .
Biological Activity
2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester (commonly referred to as thiazolidine derivative) has garnered attention in various fields of biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of thiazolidine derivatives typically involves the reaction of L-cysteine with appropriate aldehydes under controlled conditions. For instance, one method involves dissolving L-cysteine in ethanol and water, followed by the addition of benzaldehyde derivatives. The resulting cyclized products can be further purified using silica gel column chromatography .
Key Synthetic Steps:
- Reactants: L-cysteine and benzaldehyde derivatives.
- Solvents: Ethanol and water.
- Purification: Silica gel column chromatography.
Antiproliferative Effects
Thiazolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that specific derivatives exhibit selective cytotoxicity towards melanoma and prostate cancer cells:
- Compound 3id : Exhibited the highest selectivity with an 11.3-fold increase in potency against melanoma cells compared to fibroblast controls.
- Compounds 15b and 3ac : Showed strong activity against prostate cancer cell lines such as DU 145 and PC-3 .
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analyses following treatment with these compounds.
Neuroprotective Properties
Recent research has indicated that thiazolidine derivatives may also possess neuroprotective effects. They have been shown to mitigate oxidative stress and neuroinflammation in models of ethanol-induced neurodegeneration:
- Mechanism : The compounds reduce levels of pro-inflammatory cytokines (e.g., TNF-α) and inhibit pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
- Behavioral Outcomes : Treatment with thiazolidine derivatives improved cognitive deficits in animal models exposed to ethanol .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely linked to their chemical structure. Variations in substituents on the thiazolidine ring significantly affect their efficacy:
| Compound | Structure | Activity | Selectivity |
|---|---|---|---|
| 3id | Aryl group at position 2 | High antiproliferative activity against melanoma | 11.3-fold |
| 15b | Aliphatic side chain | Effective against prostate cancer | Good selectivity |
| 1b | Acetylated amide derivative | Strong growth inhibition across multiple cancer types | High efficacy |
In Vivo Efficacy
In vivo studies using nude mice bearing A375 melanoma tumors demonstrated that compound 1b significantly inhibited tumor growth in a dose-dependent manner. At a dosage of 10 mg/kg, it outperformed dacarbazine (60 mg/kg), a standard chemotherapeutic agent .
Neuroprotective Studies
In a study assessing the neuroprotective effects of thiazolidine derivatives, rats treated with these compounds exhibited reduced oxidative stress markers and improved memory performance in behavioral tests compared to control groups subjected to ethanol exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
